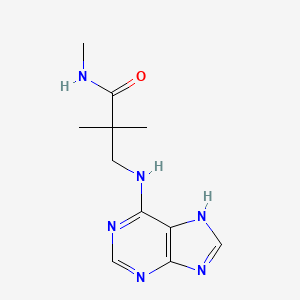![molecular formula C14H22N2O B6643710 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol, also known as Methamphetamine, is a highly addictive and potent central nervous system stimulant drug. It is a synthetic substance that is chemically related to amphetamine, a drug used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. Methamphetamine is a Schedule II drug, which means it has a high potential for abuse and can lead to severe psychological or physical dependence.
作用機序
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline also blocks the reuptake of these neurotransmitters, leading to a buildup of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular problems and hyperthermia. 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety, paranoia, and aggression. Long-term use of methamphetamine can cause damage to the brain, heart, liver, and other organs.
実験室実験の利点と制限
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline has several advantages and limitations for use in laboratory experiments. It is a potent and reliable drug that can produce consistent effects in animals or human subjects. 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline can be used to study the effects of drugs on behavior, cognition, and physiology. However, methamphetamine is a highly addictive and controlled substance that requires strict regulations and ethical considerations for its use in research.
将来の方向性
There are several future directions for research on methamphetamine. One area of focus is the development of treatments for addiction and other psychiatric disorders. 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline has been shown to have therapeutic potential in the treatment of ADHD, depression, and obesity. Another area of research is the development of new drugs that target the same neurotransmitter systems as methamphetamine but with fewer adverse effects. Finally, future research may focus on the long-term effects of methamphetamine on the brain and body, as well as the social and economic impact of methamphetamine use and addiction.
合成法
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline is synthesized from ephedrine or pseudoephedrine, which are found in cold medications. The synthesis process involves several steps, including reduction, deamination, and reductive amination. The final product is a white crystalline powder that can be smoked, snorted, injected, or taken orally.
科学的研究の応用
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline has been studied extensively for its effects on the brain and body. It has been used in scientific research to investigate the mechanisms of addiction, as well as to develop treatments for addiction and other psychiatric disorders. 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-oline has also been used in animal studies to model human diseases and to study the effects of drugs on behavior and physiology.
特性
IUPAC Name |
1-[3-(methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17,12-6-4-3-5-7-12)11-16-9-8-13(10-16)15-2/h3-7,13,15,17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHNXIUHACLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(C1)NC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)

![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[2-(aminomethyl)cyclopentyl]-3-fluoro-5-methylbenzamide](/img/structure/B6643663.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)

![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)

